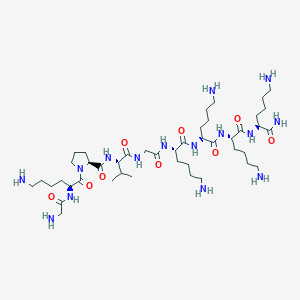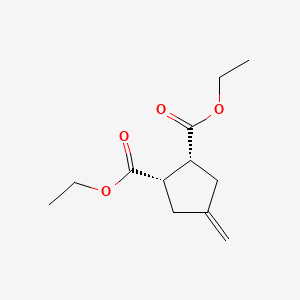![molecular formula C7H8Br2N4 B14510111 1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide CAS No. 62786-37-2](/img/structure/B14510111.png)
1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide typically involves the bromination of 2-methylimidazo[1,2-a]pyridine. This can be achieved using various brominating agents such as sodium bromate in acetic acid, pyridinium tribromide, or N-bromosuccinimide. The reaction is usually carried out in an organic solvent like chloroform or dimethyl sulfoxide under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted imidazo[1,2-a]pyrimidines, oxo derivatives, and reduced forms of the original compound.
Aplicaciones Científicas De Investigación
1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide involves its interaction with specific molecular targets and pathways. The amino and bromo substituents enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of biological processes. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and antiviral effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: A precursor in the synthesis of the target compound.
3-Bromo-2-methylimidazo[1,2-a]pyridine: A closely related compound with similar reactivity.
1-Amino-2-methylimidazo[1,2-a]pyridine: Another derivative with potential biological activities.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and biological activities, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
62786-37-2 |
|---|---|
Fórmula molecular |
C7H8Br2N4 |
Peso molecular |
307.97 g/mol |
Nombre IUPAC |
3-bromo-2-methylimidazo[1,2-a]pyrimidin-4-ium-1-amine;bromide |
InChI |
InChI=1S/C7H8BrN4.BrH/c1-5-6(8)11-4-2-3-10-7(11)12(5)9;/h2-4H,9H2,1H3;1H/q+1;/p-1 |
Clave InChI |
FBKSBZUKMWHQIZ-UHFFFAOYSA-M |
SMILES canónico |
CC1=C([N+]2=CC=CN=C2N1N)Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B14510043.png)
![1-[(Triphenylstannyl)methyl]cyclohexan-1-ol](/img/structure/B14510049.png)
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)








